molecular formula C24H17F3N2OS B2501883 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339277-65-5

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2501883
CAS No.: 339277-65-5
M. Wt: 438.47
InChI Key: JJOWMMPZBJZCCX-UHFFFAOYSA-N
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Description

2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thiazole-based acetamide derivative characterized by a central 1,3-thiazole ring substituted with phenyl groups at positions 2 and 2. The acetamide moiety is attached to the thiazole’s 5-position, with the nitrogen of the acetamide group further linked to a 3-(trifluoromethyl)phenyl substituent. This structural configuration imparts distinct electronic and steric properties, including enhanced lipophilicity due to the aromatic phenyl groups and electron-withdrawing effects from the trifluoromethyl group, which may improve metabolic stability and target binding .

Properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2OS/c25-24(26,27)18-12-7-13-19(14-18)28-21(30)15-20-22(16-8-3-1-4-9-16)29-23(31-20)17-10-5-2-6-11-17/h1-14H,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOWMMPZBJZCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or thiazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Heterocycle Key Substituents Bioactivity Notes
2-(2,4-Diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Target) 1,3-Thiazole 2,4-Diphenyl; 3-(trifluoromethyl)phenyl acetamide N/A (Theoretical anti-inflammatory)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole 5-Mercapto; 4-(trifluoromethyl)phenyl acetamide Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) Benzothiazole 6-Trifluoromethyl; 3-(trifluoromethyl)phenyl acetamide Low synthetic yield (19%)
2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide 4,5-Dihydrothiazole 2-Mercapto; 4-oxo; 2-(trifluoromethyl)phenyl acetamide Marketed for medicinal use
2-((5-((Phenylthio)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 1,2,4-Triazole Phenylthio; m-tolyl; 2-(trifluoromethyl)phenyl acetamide Not reported

Key Observations :

  • Substituent Effects : The diphenyl substitution on the thiazole likely increases rigidity and π-π stacking capability, whereas mercapto or oxo groups (e.g., ) introduce redox or hydrogen-bonding functionalities .

Analysis :

  • The low yield (19%) for Compound 13 highlights challenges in synthesizing trifluoromethyl-rich acetamides, possibly due to steric hindrance or side reactions under microwave conditions .

Pharmacological and Functional Insights

  • Anti-Exudative Activity: Analogous acetamides with triazole or thiazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) exhibit significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium . This suggests the target compound’s thiazole-acetamide scaffold may share similar bioactivity.
  • Metabolic Stability : The trifluoromethyl group in the target compound and its analogs (e.g., ) may enhance resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both diphenyl and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While detailed mechanisms are still under investigation, it is hypothesized that the compound may inhibit certain pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA5491.98
Compound BJurkat1.61
Compound CU25110–30

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). In vitro assays suggest that it may possess neuroprotective properties by modulating cholinergic signaling pathways.

Table 2: Enzyme Inhibition Studies

EnzymeCompoundInhibition (%)Reference
AcetylcholinesteraseThis compound65%

Case Studies

  • Study on Anticancer Properties
    A study involving a series of thiazole derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against human glioblastoma cells (U251). The study reported an IC50 value indicating strong antiproliferative effects compared to standard chemotherapeutic agents.
  • Neuroprotective Effects
    Another research explored the neuroprotective potential of thiazole derivatives in irradiated mice models. The findings suggested that the compound could mitigate oxidative stress through its antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, and how are reaction conditions tailored to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling a thiazole precursor with a trifluoromethyl-substituted phenylacetamide. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF, monitored by TLC .
  • Acetamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Discrepancies in integration ratios may indicate impurities .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 469.12) and fragments corresponding to the thiazole and trifluoromethylphenyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity; retention time deviations >5% suggest byproducts .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize results to cisplatin controls .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility; values <10 µg/mL may require formulation optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the thiazole or phenyl rings) impact biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups. Compare IC50_{50} values in kinase assays. For example:
Substituent (R)EGFR IC50_{50} (nM)Solubility (µg/mL)
-CF3_312 ± 1.58.2
-OCH3_345 ± 3.222.1
Data suggest -CF3_3 enhances target binding but reduces solubility .
  • Computational modeling : Docking studies (AutoDock Vina) correlate substituent size/charge with binding affinity to kinase active sites .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay standardization : Re-test under uniform conditions (e.g., ATP concentration fixed at 10 µM for kinase assays) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation), which may explain variability in cellular assays .
  • Batch analysis : Compare HPLC chromatograms of batches used in conflicting studies; impurities >2% can skew results .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS at 0, 1, 3, 6, 12, 24 h. Key parameters:
ParameterValue
Cmax_{max}1.8 µg/mL
t1/2_{1/2}4.2 h
Bioavailability32%
  • Toxicity : 28-day repeat-dose study in mice (OECD 407). Monitor liver enzymes (ALT/AST) and histopathology for necrosis .

Methodological Notes

  • Synthesis scalability : Transition from batch to continuous flow reactors improves reproducibility for multi-gram synthesis .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .
  • Ethical compliance : Adhere to OECD guidelines for animal studies; exclude commercial vendors flagged for non-compliance (e.g., BenchChem) .

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